![molecular formula C25H30FN3O3 B2649684 N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide CAS No. 1704533-81-2](/img/structure/B2649684.png)
N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide” is a chemical compound with the molecular formula C25H30FN3O3 . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide” is complex, with a molecular weight of 439.531. It contains a benzamide moiety linked to a bipiperidin group .Physical And Chemical Properties Analysis
“N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide” has a molecular weight of 302.30 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its exact mass is 302.10667051 g/mol, and it has a topological polar surface area of 81.4 Ų .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
One notable application involves the study of dopamine D2 receptors using fluorine-18 labeled benzamides, including derivatives of the specified compound, for positron emission tomography (PET) imaging. These compounds were developed to explore the in vivo dynamics of D2 receptors, a critical target in the understanding and treatment of neurological disorders such as schizophrenia and Parkinson's disease. The synthesis and evaluation of fluorine-18 labeled analogues demonstrated their potential for detailed neuroimaging studies, offering insights into receptor distribution and functioning within the brain (Mach et al., 1993).
Oncological Research
In oncology, derivatives of N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide have been investigated for their potential as selective inhibitors of kinase superfamily members, such as the Met kinase. These studies aim at developing targeted therapies for cancer treatment, leveraging the specificity of such compounds to inhibit cancer cell proliferation and metastasis. The discovery and development of such inhibitors underscore the compound's utility in creating novel cancer therapeutics with improved efficacy and selectivity (Schroeder et al., 2009).
Molecular Imaging and Diagnostics
The compound and its fluorine-18 labeled derivatives are instrumental in advancing molecular imaging, particularly in diagnosing and monitoring various diseases. For example, these compounds have been applied in PET imaging studies to assess the sigma-2 receptor status in solid tumors, providing valuable insights into tumor biology, therapy response, and the development of personalized medicine approaches. This application highlights the compound's role in non-invasive diagnostics and its contribution to a deeper understanding of disease mechanisms at the molecular level (Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c26-22-8-4-5-9-23(22)32-21-12-16-28(17-13-21)20-10-14-29(15-11-20)24(30)18-27-25(31)19-6-2-1-3-7-19/h1-9,20-21H,10-18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRYZGFBMLWYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.